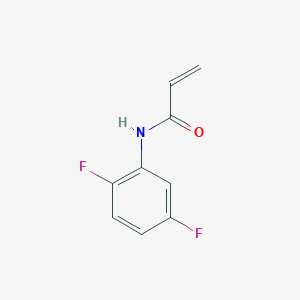

N-(2,5-difluorophenyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-difluorophenyl)prop-2-enamide, also known as DFP, is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. DFP has been used to study the mechanisms of action of acetylcholinesterase inhibitors and their potential therapeutic applications.

科学的研究の応用

Fluorine's Role in Organic Synthesis and Material Science

Fluorinated Compounds in Medicinal Chemistry and Agriculture Fluorinated enaminones, such as trifluridine and 5-trifluoromethyluracil, are pivotal in pharmaceuticals and agrochemicals. The direct perfluoroalkylation of uracils and cytosines through a visible-light-induced pathway highlights the significance of fluorinated compounds in developing medicinal chemistry applications, offering a mild, metal-free synthetic route for these bioactive molecules (Huang et al., 2018).

Enantioselective Synthesis The enantioselective fluorination of enamides demonstrates the synthetic versatility of fluorine-containing compounds. Using a chiral anionic phase-transfer catalyst, this process enables the production of α-(fluoro)benzoylimines with high enantioselectivity, which are valuable intermediates for further synthesis of β-fluoroamines, crucial in pharmaceutical development (Phipps et al., 2012).

Advanced Materials and Chemical Reactions

Catalytic Processes and Ligand Development The research on regioselective Heck vinylations of enamides using bidentate fluorous-tagged ligands shows the importance of fluorinated compounds in catalytic processes. This work not only advances the synthesis of dienamides but also introduces an efficient method for ligand separation, highlighting the utility of fluorine in developing more sustainable and efficient chemical reactions (Vallin et al., 2003).

Synthetic Methods for Complex Fluorinated Structures The copper-catalyzed olefinic C-H difluoroacetylation of enamides is a prime example of fluorine's role in synthesizing complex molecular structures. This method represents a radical-free approach to introducing β-difluoroester functionalities into enamides, showcasing the strategic utility of fluorine in late-stage functionalization and molecule complexity enhancement (Caillot et al., 2014).

特性

IUPAC Name |

N-(2,5-difluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWMADGMORIOSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2716670.png)

![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2716675.png)

![(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716677.png)

![5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2716680.png)

![3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2716685.png)